molecular formula C16H20N4OS B2454954 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide CAS No. 2097900-16-6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide

Cat. No.: B2454954
CAS No.: 2097900-16-6
M. Wt: 316.42
InChI Key: GREIMDYOZBWGSW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Action and Potential Therapeutic Uses

  • Inodilator Effects and Potential in Treating Heart Failure: Tetrahydroisoquinoline alkaloids, which share structural similarities with the compound of interest, have shown to possess weak affinity to β-adrenoceptors in rat aorta and brain, while demonstrating relatively high affinity for cardiac β-adrenoceptors. These findings suggest potential utility in treating congestive heart failure due to their inodilator effects on isolated rat atria and aorta when compared with dobutamine (Chong et al., 1998).

Antimicrobial and Antifungal Properties

  • Antifungal Agents: Compounds derived from morpholin-3-yl-acetamide, which are structurally related to the query compound, have demonstrated fungicidal activity against Candida and Aspergillus species, highlighting their potential as broad-spectrum antifungal agents. This research emphasizes the importance of structural modifications for enhancing plasmatic stability while maintaining in vitro antifungal efficacy (Bardiot et al., 2015).

Synthesis and Structural Studies

  • Structural Aspects and Properties

    Studies on amide-containing isoquinoline derivatives related to the compound of interest have explored their structural aspects, including the formation of salts and inclusion compounds with various acids and hydroxybenzenes. These investigations provide insights into their potential applications based on structural and fluorescence properties (Karmakar et al., 2007).

  • Synthesis of Structurally Diverse Libraries

    Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a diverse library of compounds was generated through various alkylation and ring closure reactions. This research underscores the versatility of such compounds in synthesizing a wide range of chemical entities with potential biological activities (Roman, 2013).

Enzyme Inhibition and Molecular Docking Studies

  • Enzyme Inhibitory Potentials: N-aryl/aralkyl derivatives of triazole-containing compounds, similar in structure to the query molecule, were synthesized and evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. This research highlights the potential of such compounds as lead molecules for the development of enzyme inhibitors (Riaz et al., 2020).

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-20(2)16-17-9-12-8-13(3-4-14(12)19-16)18-15(21)7-11-5-6-22-10-11/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREIMDYOZBWGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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